3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis
The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the cytotoxic effects of EN300-27694099 on human breast cancer cells (MCF7). Preliminary studies indicate that it exhibits promising in vitro anticancer activity . Further exploration is needed to understand its mechanism of action and potential as a therapeutic agent.
- EN300-27694099 has been evaluated for its inhibitory activity against kinases. Compounds derived from this pyrazolo[3,4-b]pyridine scaffold have shown significant kinase inhibition, particularly against specific targets . These findings suggest its potential as a kinase inhibitor in drug development.
- The pyrazolo[3,4-b]pyridine framework has attracted attention for its neuroprotective properties. Researchers are exploring EN300-27694099 derivatives as potential candidates for treating neurodegenerative diseases . These compounds may modulate neuronal pathways and protect against neurotoxicity.
- EN300-27694099 analogs have demonstrated anti-inflammatory effects in preclinical studies. These compounds may inhibit pro-inflammatory cytokines or enzymes, making them relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .
- Some pyrazolo[3,4-b]pyridine derivatives exhibit vasodilatory effects, potentially useful for managing cardiovascular diseases. EN300-27694099-related compounds could be explored as vasodilators or endothelial function regulators .
- Researchers have synthesized diverse pyrazolo[3,4-b]pyridine derivatives, including EN300-27694099, to explore their chemical space. These compounds serve as valuable tools for understanding biological processes and designing novel drug candidates .
Anticancer Activity
Kinase Inhibition
Neurological Disorders
Anti-inflammatory Agents
Cardiovascular Applications
Chemical Biology and Medicinal Chemistry
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine, also known as EN300-27694099, is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . This interaction results in the inhibition of the proliferation of certain cell lines .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The action of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine affects these pathways by inhibiting TRKs .
Pharmacokinetics
The compound 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine include the inhibition of the proliferation of certain cell lines . For instance, it has been shown to inhibit the proliferation of the Km-12 cell line .
Eigenschaften
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBHGNURHMVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.